molecular formula C12H12O4 B8394856 5-Methoxy-2-methyl-benzofuran-7-carboxylic acid methyl ester

5-Methoxy-2-methyl-benzofuran-7-carboxylic acid methyl ester

Cat. No.: B8394856
M. Wt: 220.22 g/mol
InChI Key: OSYUEZJDIKTUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methyl-benzofuran-7-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1-benzofuran-7-carboxylate

InChI

InChI=1S/C12H12O4/c1-7-4-8-5-9(14-2)6-10(11(8)16-7)12(13)15-3/h4-6H,1-3H3

InChI Key

OSYUEZJDIKTUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2O1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-allyl-2-hydroxy-5-methoxy-benzoic acid methyl ester (4b) (1.48 g, 6.66 mmol) in DMF (30 mL) was added Cu(OAc)2 (3.63 g, 19.98 mmol), LiCl (847 mg, 19.98 mmol) in H2O (1 mL) and PdCl2 (24 mg, 0.133 mmol). The reaction mixture was stirred at RT for 3 h, quenched with H2O (100 mL) and NH4OH (5 mL) and extracted with EtOAc (100 mL). The organic layer was washed with H2O (100 mL), dried over MgSO4 and concentrated. The residue was purified by flash column chromatograph eluting with 10-15% EtOAc/hexane to give colorless oil (1.48 g, 48%). 1H NMR (400 MHz, CDCl3) δ 7.43 (d, J=2.53 Hz, 1 H) 7.17 (d, J=2.53 Hz, 1 H) 6.36 (s, 1 H) 4.00 (s, 3 H) 3.87 (s, 3 H) 2.51 (s, 3 H)
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
847 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
catalyst
Reaction Step One
Name
PdCl2
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
Yield
48%

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